5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24FN5OS and its molecular weight is 437.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown good antibacterial activity . The specific protein target (PDB ID 1XDQ) was mentioned in relation to a similar compound .
Mode of Action
It’s known that the compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring is a 2-fluorophenyl group and a propyl chain that leads to a pyrazine-2-carboxamide moiety. These structural features may play a role in its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may affect pathways related to inflammation and pain perception.
Pharmacokinetics
A similar compound has been described as a novel inhibitor of equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Based on the information about similar compounds, it can be inferred that the compound may have antibacterial activity and could potentially affect inflammation and pain perception .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-9-5-6-10-19(18)24)28-13-11-27(12-14-28)15-17-7-3-2-4-8-17/h2-10,20,30H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWYNHCBQNMISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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